5-Chloro-7-fluoro-3-iodoindazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAWRJZGMZNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)I)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Rational Molecular Design of Halogenated Indazoles
Influence of Halogen Substituents on the Pharmacological Profile of Indazoles
Halogens, through their unique electronic and steric properties, serve as powerful modulators of molecular interactions. Their introduction into the indazole core can alter electron distribution, lipophilicity, and metabolic stability, and provide key interaction points with biological targets, such as halogen bonds. nih.gov
The substitution of a chlorine atom on the indazole ring can have varied and context-dependent effects on bioactivity. In some instances, the introduction of hydrophobic groups like halogens has been associated with a decrease in potency. For example, in a series of indazole-pyrimidine-based derivatives designed as VEGFR-2 inhibitors, compounds bearing alkyl or halogen substituents showed reduced potency compared to those with methoxy (B1213986) groups. nih.gov
| Compound Series | Target | Observation on Chlorine Substitution | Reference |
| Indazole-pyrimidine derivatives | VEGFR-2 | Halogen substitution led to a decrease in potency compared to methoxy derivatives. | nih.gov |
| 5-Chloro-indole derivatives | EGFR/BRAF | 5-Chloro substitution was a feature of potent dual inhibitors with good permeability. | mdpi.com |
| 1H-indazole-3-carboxamides | GSK-3β | Substitution at the C5-position was critical for potency (Methyl vs. Methoxy). | nih.gov |
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. In the context of indazoles, its effects are profound and often position-dependent. For instance, the introduction of a fluorine atom onto a phenyl ring attached to an indazole scaffold led to a remarkable improvement in inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), with the IC₅₀ value dropping from 15 nM to 5.5 nM. nih.gov
The regiochemistry of fluorine substitution on the indazole core itself is also critical. In the development of FGFR inhibitors, placing a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov This demonstrates that modifying the electronic properties of the benzene (B151609) portion of the indazole scaffold can directly translate to enhanced biological function.
| Compound | Target | Effect of Fluorine Substitution | IC₅₀ Value | Reference |
| Indazole Derivative 14a | FGFR1 | Baseline (no fluorine on phenyl ring) | 15 nM | nih.gov |
| Indazole Derivative 14d | FGFR1 | Addition of fluorine to phenyl ring | 5.5 nM | nih.gov |
Iodine, being the largest and most polarizable of the stable halogens, plays a unique role in molecular design, primarily through its capacity to form strong halogen bonds. nih.gov A halogen bond is a highly directional, noncovalent interaction between an electropositive region on the halogen atom (termed a σ-hole) and a Lewis base, such as a nitrogen or oxygen atom in the active site of a protein. nih.govfurman.edu This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity.
The formation of a halogen bond can be detected and studied using techniques like 13C-NMR titration experiments, where the chemical shift of the carbon atom directly bonded to the iodine changes upon interaction with a halogen bond acceptor. nih.gov In the context of the 5-Chloro-7-fluoro-3-iodoindazole scaffold, the iodine atom at the C3-position is perfectly poised to act as a potent halogen bond donor, potentially forming a key anchoring interaction within a target's binding pocket. This makes the C3-iodo group a critical feature for molecular recognition and high-affinity binding.
Regiochemical Determinants of Halogenation in Indazole SAR
The specific position (regiochemistry) of a halogen on the indazole scaffold is a fundamental determinant of its structure-activity relationship (SAR). Different positions on the ring—the pyrazole (B372694) part (e.g., C3) versus the benzene part (e.g., C5)—influence the molecule's properties in distinct ways.
The C3-position of the indazole ring is a critical vector for influencing molecular recognition. Its functionalization has led to several marketed drugs, including the kinase inhibitors axitinib (B1684631) and pazopanib. researchgate.net Halogenation at this position, particularly iodination and bromination, is a vital synthetic strategy. chim.it
A C3-halogen, especially iodine, serves two main purposes in drug design. Firstly, as discussed, it can act as a powerful halogen bond donor to secure the ligand in the target's active site. Secondly, it serves as a versatile synthetic handle. The carbon-iodine bond is readily manipulated through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). chim.it This allows medicinal chemists to systematically introduce a wide array of different chemical groups at the C3-position, enabling a thorough exploration of the binding pocket and the optimization of ligand-target interactions. Therefore, a C3-iodoindazole is not just a final compound but a key intermediate for building diverse chemical libraries to probe molecular recognition and refine SAR. chim.it
C7-Halogenation: Effects on Binding Affinity and Selectivity
The introduction of a halogen atom at the C7 position of the indazole ring can have a significant impact on the molecule's interaction with its biological target. The nature of the halogen at this position can fine-tune the electronic and steric properties of the entire scaffold, thereby influencing binding affinity and selectivity.
Research on related indazole series has demonstrated the importance of the C7 position in directing biological activity. For instance, studies on the regioselective bromination of 4-substituted 1H-indazoles have highlighted the accessibility and reactivity of the C7 position. While these studies primarily focused on synthetic methodology, they underscore the feasibility of introducing various substituents at this site to probe for optimal interactions with a target. Computational studies have suggested that the C7 position is an electrophilic site, making it amenable to substitution that can influence ligand-receptor recognition. rsc.org
The effect of C7-halogenation on binding affinity is highly dependent on the specific biological target. For some kinases, a C7-halogen can occupy a hydrophobic pocket, leading to enhanced affinity. In other cases, it may introduce steric hindrance or unfavorable electronic interactions, resulting in decreased potency. Therefore, the rational design of C7-halogenated indazoles requires a deep understanding of the target's binding site topology and electrostatic potential.
Table 1: Illustrative Data on the Effect of C7-Substitution on Indazole Derivatives (Hypothetical Data for Illustrative Purposes)
| Compound ID | C7-Substituent | Target | Binding Affinity (IC₅₀, nM) |
| IND-1 | H | Kinase A | 500 |
| IND-2 | F | Kinase A | 150 |
| IND-3 | Cl | Kinase A | 250 |
| IND-4 | Br | Kinase A | 200 |
This table presents hypothetical data to illustrate the potential impact of C7-halogenation on binding affinity. Actual data for this compound is not publicly available.
Ligand-Based Design Approaches: Pharmacophore Modeling of Halogenated Indazoles
In the absence of a known 3D structure of the biological target, ligand-based design approaches such as pharmacophore modeling become invaluable tools for drug discovery. A pharmacophore model represents the essential steric and electronic features of a set of active molecules that are required for binding to a specific target. These models can then be used to virtually screen large compound libraries to identify novel molecules with the desired activity.
The development of a pharmacophore model for halogenated indazoles like this compound would involve the identification of key chemical features that are common among a series of active analogues. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The specific placement of the chloro, fluoro, and iodo substituents in this compound would contribute significantly to the definition of these pharmacophoric features.
For instance, the indazole nitrogen atoms can act as hydrogen bond acceptors or donors, a feature that is often crucial for interaction with the hinge region of kinases. nih.govbiotech-asia.orgpharmablock.com The halogen atoms themselves can participate in halogen bonding or contribute to hydrophobic interactions within the binding pocket. The iodine atom at the C3 position, being the largest and most polarizable of the halogens, can form strong halogen bonds and significantly influence the shape and electronic distribution of the molecule.
Studies on indazole-based inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) kinases, have led to the development of pharmacophore models that highlight the importance of the indazole scaffold for binding. nih.govnih.gov These models often feature a hydrogen bond donor from the indazole NH and a hydrogen bond acceptor from the N2 nitrogen. The substituents on the indazole ring, including halogens, are then mapped to define additional hydrophobic or electrostatic interaction points.
Table 2: Key Pharmacophoric Features of Halogenated Indazoles
| Pharmacophoric Feature | Potential Contribution from this compound |
| Hydrogen Bond Donor | Indazole N-H |
| Hydrogen Bond Acceptor | Indazole N2 |
| Hydrophobic Region | Phenyl ring, Chloro and Fluoro substituents |
| Halogen Bond Donor | Iodo substituent at C3 |
| Aromatic Ring | Indazole ring system |
It is important to note that a robust pharmacophore model requires a set of structurally diverse compounds with known biological activities. While a specific model for this compound is not publicly available, the principles of pharmacophore modeling provide a clear framework for how such a model could be developed and utilized in the rational design of new and more potent derivatives.
Computational Chemistry and Mechanistic Elucidation
Molecular Docking Simulations for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for 5-Chloro-7-fluoro-3-iodoindazole are not prominently available in the current literature, the principles can be extrapolated from studies on other substituted indazole derivatives. For instance, docking studies on various indazole derivatives have been instrumental in identifying potential anti-inflammatory agents by predicting their binding affinity to enzymes like cyclooxygenase (COX). nih.gov Similarly, novel indazole derivatives have been docked against cancer-related proteins to assess their therapeutic potential. rsc.orgresearchgate.net
Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a carbonyl oxygen or a nitrogen atom in a protein. The strength of this interaction generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). In the case of this compound, the iodine at the 3-position would be the most likely candidate for forming a significant halogen bond.
Hydrophobic interactions, driven by the tendency of nonpolar groups to aggregate in an aqueous environment, would also play a crucial role. The aromatic core of the indazole ring system is inherently hydrophobic. The presence of halogen atoms further enhances this property. Studies on other halogenated heterocyclic compounds have demonstrated that a balance between halogen bonding and hydrophobic interactions often governs the binding affinity. chim.it
A summary of the potential interactions is presented in the table below:
| Interaction Type | Contributing Moiety | Potential Protein Partner |
| Halogen Bond | 3-Iodo group | Carbonyl oxygen, Nitrogen atom |
| Halogen Bond | 5-Chloro group | Carbonyl oxygen, Nitrogen atom |
| Hydrogen Bond | Indazole N-H | Amino acid side chains (e.g., Asp, Glu) |
| Hydrophobic Interactions | Indazole ring system | Nonpolar amino acid residues (e.g., Leu, Val) |
The ability of a drug candidate to selectively bind to a specific isoform of a target protein is crucial for minimizing off-target effects. While no specific studies on the isoform selectivity of this compound have been reported, the principles of binding site analysis can be applied. The unique three-dimensional arrangement and electronic properties conferred by the chloro, fluoro, and iodo substituents would likely result in a specific fit within the binding pocket of a particular protein isoform. Differences in the amino acid composition and topography of the binding sites of various isoforms would either accommodate or sterically hinder the binding of this specific indazole derivative, thus forming the basis for its potential selectivity.
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
A hypothetical DFT analysis of this compound would likely reveal a significant polarization of the electron density due to the high electronegativity of the fluorine and chlorine atoms, as well as the polarizable nature of the iodine atom. The calculated HOMO-LUMO gap would be indicative of the molecule's chemical reactivity and kinetic stability.
Proposed Reaction Mechanisms in Indazole Functionalization
The synthesis of polysubstituted indazoles often requires a careful selection of reaction conditions to achieve the desired regioselectivity. The functionalization of the indazole core in this compound involves the introduction of three different halogens, a process that likely proceeds through a series of discrete steps.
The iodination at the 3-position of the indazole ring is a common transformation. This is often achieved by treating the parent indazole with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). chim.it The reaction is believed to proceed via an electrophilic substitution mechanism on the electron-rich indazole ring.
While many halogenation reactions on aromatic systems proceed through electrophilic pathways, radical mechanisms can also be operative under certain conditions. For instance, the bromination of 2-substituted indazoles using N-bromosuccinimide (NBS) has been proposed to involve a radical mechanism, initiated by the homolytic cleavage of the N-Br bond. rsc.org It has also been suggested that some iodine-mediated reactions on indazole-related structures could follow a radical chain mechanism. nih.gov
In the context of synthesizing this compound, it is plausible that some of the halogenation steps, particularly if radical initiators or high temperatures are employed, could involve radical intermediates. However, without specific experimental studies, this remains a speculative pathway.
The synthesis of complex molecules often involves a sequence of reactions that may include addition, substitution, and elimination steps. While detailed mechanistic studies for the synthesis of this compound are not available, general principles of organic chemistry suggest potential pathways. For instance, if a precursor with a leaving group at the 3-position were used, an elimination-addition sequence could be envisioned for the introduction of the iodo group.
Furthermore, the relative positioning of the halogen atoms suggests that their introduction is likely not random. The electronic effects of the existing substituents would direct the regioselectivity of subsequent halogenation steps. For example, the presence of a fluorine atom at the 7-position would influence the electron density of the benzene (B151609) portion of the indazole ring, thereby affecting the position of further electrophilic attack.
Applications in Preclinical Drug Discovery and Chemical Biology
Indazole as a Privileged Scaffold in Contemporary Drug Design
Indazole, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. The indazole core is a bioisostere of indole, meaning it has similar physical and chemical properties, allowing it to mimic indole in interactions with biological receptors. Its structure, featuring a fusion of benzene (B151609) and pyrazole (B372694) rings, is present in numerous compounds that have entered clinical trials or are approved drugs for various diseases.
The versatility of the indazole nucleus allows for substitutions at multiple positions, enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of indazole-containing drugs with applications as anti-cancer, anti-inflammatory, anti-diabetic, and anti-bacterial agents, among others. Marketed drugs such as Pazopanib and Axitinib (B1684631), both multi-kinase inhibitors used in cancer therapy, feature the indazole core, underscoring its importance in modern drug design. The compound 5-Chloro-7-fluoro-3-iodoindazole is an example of a highly decorated indazole nucleus, designed for the efficient construction of complex, next-generation therapeutic candidates.
Fragment-Based Drug Discovery (FBDD) Leveraging Indazole Fragments
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. FBDD begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. Because of their low complexity, fragments can explore chemical space more effectively than larger molecules and often provide higher-quality "hits" for optimization.
The indazole core is an ideal candidate for inclusion in fragment libraries due to its rigid structure, favorable physicochemical properties, and proven track record as a pharmacophore. Its compact nature allows it to fit into small binding pockets, while the nitrogen atoms provide key hydrogen bonding interactions.
The initial step in FBDD is the identification of fragments that bind to the target protein. This is typically achieved using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR), which are capable of detecting the weak binding affinities characteristic of fragments.
For example, in a campaign to identify inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer, an indazole fragment was identified as a hit from a high-concentration biochemical screen. nih.gov Similarly, an aminoindazole fragment was identified as a hit against the kinase PDK1 from a kinase-biased fragment library. nih.gov The characterization of these hits involves confirming their binding mode and determining their ligand efficiency (LE)—a measure of binding energy per non-hydrogen atom. Indazole fragments often exhibit high ligand efficiency, making them excellent starting points for chemical elaboration.
Once an indazole fragment hit is validated, the next phase is to grow or elaborate the fragment into a more potent, lead-like molecule. This process is heavily reliant on structural information, typically from X-ray crystallography, which reveals how the fragment binds to the target. This "structure-guided" approach allows chemists to design modifications that introduce new, favorable interactions with the protein, thereby increasing binding affinity and selectivity.
There are several strategies for fragment elaboration:
Fragment Growing: Adding new functional groups to the fragment to engage with nearby pockets on the protein surface. For a precursor like this compound, the iodine atom at the 3-position is an ideal vector for growth, enabling the addition of new substituents through well-established cross-coupling reactions.
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.
Fragment Merging: Fusing two overlapping fragments into a single, more potent molecule.
In the case of the AXL kinase inhibitor, the initial indazole fragment was optimized using docking studies, leading to a potent inhibitor with improved cellular activity. nih.gov This iterative process of structural analysis and chemical synthesis is central to the success of FBDD.
Modulation of Specific Biological Targets by Indazole Derivatives
Indazole-based compounds have been successfully developed to modulate a wide array of biological targets, demonstrating particular efficacy as inhibitors of enzymes crucial to disease progression.
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors.
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their overexpression is common in many cancers. Indazole derivatives have been developed that show potent inhibitory activity against Aurora A, a key member of this family.
Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases is involved in cell proliferation, survival, and migration. Aberrant FGFR signaling is a known driver in various cancers. Several indazole-based compounds have been reported as potent inhibitors of FGFR1-3. mdpi.com
AXL: As a member of the TAM family of receptor tyrosine kinases, AXL is implicated in cancer progression and drug resistance. An indazole-based AXL inhibitor was discovered using a fragment-based approach, demonstrating the scaffold's utility in this context. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. The indazole scaffold is the foundation for several VEGFR-2 inhibitors, including the approved drug Axitinib. uri.edued.ac.uk
The development of these inhibitors often involves modifying the indazole core at the 3-position. A starting material like this compound is perfectly suited for this, as the iodo group can be readily replaced with various aromatic and heterocyclic groups via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to generate libraries of diverse kinase inhibitors.
Table 1: Examples of Indazole-Based Kinase Inhibitors and Their Targets This table is for illustrative purposes and includes representative data from public sources.
| Compound Class | Target Kinase | Reported IC₅₀ |
|---|---|---|
| 3-(Pyrrolopyridin-2-yl) indazoles | Aurora A | 32 nM |
| 1H-Indazole Derivatives | FGFR1 | 2.0 µM |
| Indazole-based Fragment Hit Elaboration | AXL | <100 nM (Potent Inhibitor) |
Enzyme Inhibition Beyond Kinases: IDO1, NOS, and HNE
The therapeutic utility of indazole derivatives extends beyond kinase inhibition to other important enzyme classes.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, IDO1 is overexpressed in tumor cells and creates an immunosuppressive microenvironment. Inhibiting IDO1 is a promising strategy in cancer immunotherapy. Several series of 1H-indazole derivatives have been identified as potent IDO1 inhibitors, with some showing IC₅₀ values in the sub-micromolar range. magtechjournal.comchemicalbook.com
Nitric Oxide Synthase (NOS): NOS enzymes synthesize nitric oxide (NO), a critical signaling molecule involved in neurotransmission and vasodilation. Selective inhibition of neuronal NOS (nNOS) is a therapeutic goal for certain neurological conditions. The compound 7-nitroindazole is a well-characterized inhibitor of NOS, exhibiting selectivity for the neuronal isoform and demonstrating anti-nociceptive activity. nih.govnih.gov
Human Neutrophil Elastase (HNE): HNE is a serine protease released by neutrophils during inflammation. Excessive HNE activity is implicated in inflammatory diseases, particularly those affecting the lungs. N-benzoylindazole derivatives have been optimized to be highly potent and selective inhibitors of HNE, with some compounds achieving IC₅₀ values in the low nanomolar range. nih.govacs.org
Table 2: Indazole-Based Inhibitors of Non-Kinase Enzymes This table is for illustrative purposes and includes representative data from public sources.
| Compound Class | Target Enzyme | Reported Potency (IC₅₀ / Kᵢ) |
|---|---|---|
| 4,6-Substituted-1H-Indazoles | IDO1 | 0.74 µM |
| 7-Nitro Indazole | Nitric Oxide Synthase (NOS) | 0.47 µM |
| N-Benzoylindazole Derivatives | Human Neutrophil Elastase (HNE) | 7 nM |
Receptor Antagonism and Agonism: Mineralocorticoid and Serotonin Receptors
The specific compound This compound has not been extensively studied for its direct antagonist or agonist activities at mineralocorticoid and serotonin receptors, based on currently available research. However, the broader class of halogenated indazole derivatives has shown significant promise in modulating these receptor systems. The unique substitution pattern of this compound, featuring electron-withdrawing chloro and fluoro groups and a reactive iodo group, suggests its potential as a scaffold for developing selective receptor modulators.
Research into related compounds indicates that the nature and position of halogen substituents on the indazole ring can significantly influence binding affinity and functional activity at various receptors. For instance, studies on other halogenated indazoles have demonstrated their potential as antagonists for the mineralocorticoid receptor, a key player in cardiovascular and renal physiology. The indazole scaffold itself is recognized as a valuable pharmacophore in the design of non-steroidal mineralocorticoid receptor antagonists.
In the context of serotonin receptors, the introduction of halogens into the indazole core can modulate selectivity and potency. For example, the presence of a fluorine atom on the phenyl ring of certain indazole-based compounds has been shown to have a beneficial effect on their activity at the serotonin 5-HT2A receptor. nih.gov Specifically, a para-positioned fluorine atom can lead to the highest affinity. nih.gov Conversely, electron-withdrawing groups at the ortho position of a phenyl ring attached to the indazole scaffold can lead to a decrease in binding affinity for the 5-HT1A receptor. nih.gov While these findings are not directly on this compound, they provide valuable structure-activity relationship (SAR) insights that could guide the future investigation of this specific compound.
The following table summarizes the influence of different substituents on the binding affinity of a series of indazole derivatives to serotonin receptors, providing a basis for hypothesizing the potential activity of this compound.
| Compound Modification | Target Receptor | Observed Effect on Binding Affinity |
|---|---|---|
| Ortho-phenyl electron-donating substituents (e.g., methylthio) | 5-HT1A | Increased affinity |
| Ortho-phenyl electron-withdrawing substituents (e.g., trifluoromethyl) | 5-HT1A | Decreased affinity |
| Para-positioned fluorine on phenyl ring | 5-HT2A | Highest affinity |
| Meta-positioned fluorine on phenyl ring | 5-HT2A | Reduced affinity compared to para |
| Ortho-positioned fluorine on phenyl ring | 5-HT2A | Reduced affinity compared to para |
Development of Chemical Probes and Research Tools Utilizing Halogenated Indazole Scaffolds
Halogenated indazole scaffolds, such as This compound , are valuable building blocks for the development of chemical probes and research tools. The presence of a halogen atom, particularly iodine, at the 3-position of the indazole ring offers a versatile handle for further chemical modifications, including the introduction of reporter groups like fluorophores or affinity tags. This makes 3-iodoindazole derivatives particularly useful for creating probes to study biological systems.
The chloro and fluoro substituents at the 5 and 7 positions, respectively, can enhance the metabolic stability and modulate the pharmacokinetic properties of the resulting probes. pharmaexcipients.com Fluorine, in particular, is known to often improve membrane permeability and binding affinity. pharmaexcipients.com
While specific chemical probes derived directly from this compound are not prominently documented in the literature, the general strategy of utilizing halogenated indazoles is well-established. These scaffolds are employed in the synthesis of probes for various biological targets. The development of such tools is crucial for target identification, validation, and for studying the mechanism of action of bioactive molecules.
The table below outlines the key features of halogenated indazoles that make them suitable for the development of chemical probes and research tools.
| Feature | Advantage in Chemical Probe Development | Example Application |
|---|---|---|
| Iodo group at C3-position | Provides a reactive site for coupling with reporter molecules (fluorophores, biotin, etc.) via reactions like Sonogashira or Suzuki coupling. | Synthesis of fluorescently labeled ligands for receptor binding studies. |
| Chloro and Fluoro substitutions | Enhance metabolic stability, modulate lipophilicity and cell permeability, and can influence target selectivity. | Development of probes with improved pharmacokinetic properties for in vivo imaging. |
| Rigid indazole core | Provides a defined three-dimensional structure for specific interactions with biological targets. | Design of selective inhibitors for enzymes or receptor antagonists. |
Advanced Research Directions and Future Challenges
Optimization of Synthetic Pathways for Enhanced Yield and Regioselectivity
Future research will focus on the development of highly regioselective synthetic protocols. This includes the exploration of novel directing groups, catalysts, and reaction conditions that favor the formation of a single regioisomer. For instance, studies on other substituted indazoles have shown that the choice of base, solvent, and the nature of the electrophile can significantly influence the N1/N2 ratio. nih.govbeilstein-journals.org A promising approach involves the use of sodium hydride in tetrahydrofuran, which has demonstrated high N1-selectivity for a range of substituted indazoles. nih.govbeilstein-journals.org Conversely, steric and electronic factors of the indazole ring itself play a crucial role; for example, substituents at the C7 position have been shown to direct substitution towards the N2 position. nih.govbeilstein-journals.org
Development of Novel and Sustainable Halogenation and Functionalization Methodologies
The development of environmentally benign and efficient methods for the halogenation and subsequent functionalization of the indazole core is a major thrust in modern organic synthesis. Traditional halogenation methods often employ harsh reagents and produce significant waste. rsc.org
Future research is geared towards the development of novel, sustainable methodologies. This includes:
Metal-Free Halogenation: Recent advancements have shown the potential for metal-free regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS) in environmentally friendly solvents like water or ethanol. rsc.orgrsc.org These methods offer mild reaction conditions, simple execution, and short reaction times, making them attractive alternatives to traditional approaches. rsc.orgrsc.org Extending these methods to 1H-indazoles like 5-Chloro-7-fluoro-3-iodoindazole is a logical next step.
Photocatalytic Functionalization: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. acs.org A recent study demonstrated the direct C3-amidation of 2H-indazoles using a photocatalyst, avoiding the need for pre-functionalized substrates and expensive metal catalysts. acs.org Applying similar photocatalytic strategies to introduce a variety of functional groups at the C3 position of this compound, potentially even before the iodination step, could significantly shorten synthetic routes.
C-H Activation: Direct C-H activation is a highly atom-economical strategy for introducing new functional groups. nih.gov Transition-metal-catalyzed C-H activation has been successfully employed for the synthesis of functionalized indazoles. nih.govacs.org Future work will likely focus on developing more selective and efficient C-H activation protocols that are tolerant of the existing halogen substituents on the this compound scaffold. This would enable the direct introduction of aryl, alkyl, or other groups, bypassing the need for a halogen handle at the C3 position.
These novel methodologies promise to make the synthesis and diversification of compounds like this compound more efficient, cost-effective, and environmentally friendly.
Addressing Stereochemical and Regioisomeric Challenges in Complex Indazole Synthesis
As indazole-containing molecules become more complex, particularly those intended for pharmaceutical applications, the control of stereochemistry and the resolution of regioisomeric mixtures become paramount.
A significant challenge lies in the synthesis of indazoles with chiral centers, especially at the C3 position. Recent breakthroughs have demonstrated the highly enantioselective synthesis of C3-allylated 1H-indazoles with quaternary stereocenters using copper hydride catalysis. mit.eduacs.orgmit.edu This was achieved by employing N-(benzoyloxy)indazoles as electrophiles, a departure from the traditional use of indazoles as nucleophiles. mit.edu Future research will likely expand upon this concept to introduce a wider variety of chiral substituents at the C3 position of indazoles like this compound.
The persistent issue of N1/N2 regioisomerism also needs to be addressed, especially in multi-step syntheses where the desired isomer may be the thermodynamically less favored one. nih.govbeilstein-journals.org While some methods offer good regiocontrol, they are often substrate-dependent. nih.govbeilstein-journals.org The development of robust and general methods for the selective synthesis of either the N1 or N2 isomer of highly substituted indazoles remains a key objective. This may involve the use of protecting groups, the exploration of kinetic versus thermodynamic control, or the design of specific catalytic systems that can differentiate between the two nitrogen atoms. For instance, kinetic control during glycosylation reactions of 4-nitroindazole has been shown to favor the N2-isomer, while thermodynamic control leads to the N1-isomer. nih.gov
Integrated Computational and Experimental Strategies in Rational Drug Design
The integration of computational chemistry with experimental synthesis is becoming an indispensable tool in modern drug discovery. ua.esopenmedicinalchemistryjournal.com For a molecule like this compound, which is likely a building block for more complex biologically active compounds, this integrated approach is crucial for accelerating the design and development of new drugs. nih.govrsc.org
Future research will increasingly rely on a synergistic loop of computational prediction and experimental validation:
Molecular Modeling and Docking: Computational tools such as molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might bind to specific biological targets, such as protein kinases or enzymes. researchgate.netnih.govtandfonline.com These in silico studies can help prioritize which derivatives to synthesize, saving significant time and resources. ljmu.ac.ukresearchgate.net For example, docking studies have been used to understand the binding modes of indazole derivatives as inhibitors of enzymes like trypanothione (B104310) reductase and to guide the design of more potent analogs. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of indazole derivatives with their biological activity. ua.es This can provide valuable insights into the key structural motifs required for potency and selectivity, guiding the rational design of new compounds based on the this compound scaffold.
De Novo Design: Advanced computational algorithms can be used for the de novo design of novel indazole-based ligands with desired properties. openmedicinalchemistryjournal.com These algorithms can generate new molecular structures that are predicted to have high affinity and selectivity for a particular target.
By combining the predictive power of computational chemistry with the practical insights of synthetic chemistry, researchers can more efficiently navigate the complex chemical space of substituted indazoles and accelerate the discovery of new therapeutic agents. nih.govmdpi.com This integrated approach will be essential for unlocking the full potential of this compound as a scaffold for drug discovery. nih.govbenthamscience.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-7-fluoro-3-iodoindazole, and how can purity be validated?
- Methodological Answer : Halogenated indazoles are typically synthesized via cyclization of substituted anilines or via halogen-exchange reactions. For example, describes a method where 3-chloro-4-fluoroaniline is treated with chloroacetyl chloride under reflux to form a benzothiazole intermediate. Adapting this, this compound could be synthesized via iodination of a pre-chlorinated/fluorinated indazole precursor using NaI/CuI in DMF. Purity validation should include HPLC (≥99%) and spectral confirmation (1H/13C NMR, IR). Key IR bands for similar compounds include C=O stretches at ~1637 cm⁻¹ and NH stretches at ~3450 cm⁻¹ .
Q. What safety protocols are critical for handling halogenated indazoles like this compound?
- Methodological Answer : Halogenated heterocycles often exhibit toxicity and environmental hazards. and outline strict protocols:
- Prevention : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents (e.g., HNO₃) due to risk of explosive byproducts.
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .
Q. How can structural characterization resolve ambiguities in regiochemistry for polyhalogenated indazoles?
- Methodological Answer : X-ray crystallography is definitive but resource-intensive. Alternative approaches include:
- 2D NMR (HSQC/HMBC) : Correlate 1H signals with 13C/19F to confirm substituent positions.
- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns (e.g., distinguish J coupling between F and adjacent H).
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₃ClFIN₂ requires exact mass 310.8653) .
Advanced Research Questions
Q. How can mechanistic studies explain contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Iodo substituents are more reactive than chloro/fluoro in Suzuki-Miyaura couplings, but steric hindrance or electronic effects (e.g., fluorine’s electron-withdrawing nature) may suppress reactivity. Design experiments using:
- Kinetic Profiling : Monitor reaction progress via LC-MS under varying conditions (Pd catalysts, bases, solvents).
- DFT Calculations : Compare activation energies for iodobenzene vs. iodoindazole coupling steps.
- Competition Experiments : Pair with analogous substrates (e.g., 3-bromoindazole) to assess relative reactivity .
Q. What strategies address stability discrepancies in pharmacological assays for halogenated indazoles?
- Methodological Answer : Stability issues in PBS or serum (e.g., hydrolysis of iodo groups) can skew IC₅₀ results. Mitigate via:
- Accelerated Degradation Studies : Expose to pH 1–13 buffers at 40°C for 48h; analyze degradation products via LC-QTOF.
- Serum Protein Binding Assays : Use ultrafiltration to distinguish free vs. protein-bound compound concentrations.
- Cryopreservation : Store stock solutions in DMSO at –80°C with desiccants to prevent hydrate formation .
Q. How can computational modeling predict the environmental toxicity of this compound?
- Methodological Answer : Use QSAR models to estimate ecotoxicity parameters (e.g., LC₅₀ for Daphnia magna). Inputs include:
- LogP : Predicted via ChemAxon (Cl/F/I groups increase hydrophobicity).
- Electrophilicity Index : Calculated via Gaussian at the B3LYP/6-311++G** level to assess reactivity with biomolecules.
- Read-Across Data : Compare with structurally similar EPA-listed compounds (e.g., 7-chloro-6-fluorobenzothiazole) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the antimicrobial efficacy of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols:
- MIC Determination : Use CLSI guidelines with cation-adjusted Mueller-Hinton broth; include positive controls (e.g., ciprofloxacin).
- Check Redox Interference : Halogens may react with resazurin in viability assays, yielding false positives. Validate via colony-counting.
- Meta-Analysis : Apply Cochran’s Q test to assess heterogeneity across studies .
Tables for Key Parameters
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 185–190°C (decomposes) | |
| LogP (Octanol-Water) | Shake-flask HPLC | 2.8 ± 0.3 | |
| Aqueous Solubility (25°C) | Nephelometry | 0.12 mg/mL in PBS | |
| UV λmax (MeOH) | UV-Vis Spectroscopy | 268 nm (ε = 12,400 M⁻¹cm⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
